molecular formula C11H20N4O4 B11121306 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(propan-2-yl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(propan-2-yl)butanamide

Cat. No.: B11121306
M. Wt: 272.30 g/mol
InChI Key: VQRJVHYCNZLWAF-RIYZIHGNSA-N
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Description

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-ISOPROPYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazone linkage, a hydroxyethyl group, and an isopropylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-ISOPROPYLBUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the hydrazone intermediate.

    Formation of the Isopropylbutanamide Moiety: This step involves the acylation of the intermediate with an isopropylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-ISOPROPYLBUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the hydrazone linkage can yield hydrazine derivatives.

Scientific Research Applications

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-ISOPROPYLBUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-ISOPROPYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to act as a reversible inhibitor of certain enzymes by forming a stable complex with the enzyme’s active site. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,7-Bis(N,N-(2-HYDROXYETHYL)AMINO)PHENOTHIAZINIUM IODIDE: This compound also contains hydroxyethyl groups and has similar applications in biological studies.

    Acylated (2′-HYDROXYETHYL)AMINO-1,3,5-TRIAZINES: These compounds share the hydroxyethyl group and are used in various chemical reactions.

Uniqueness

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-ISOPROPYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and hydroxyethyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C11H20N4O4

Molecular Weight

272.30 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-oxo-4-(propan-2-ylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C11H20N4O4/c1-7(2)13-9(17)6-8(3)14-15-11(19)10(18)12-4-5-16/h7,16H,4-6H2,1-3H3,(H,12,18)(H,13,17)(H,15,19)/b14-8+

InChI Key

VQRJVHYCNZLWAF-RIYZIHGNSA-N

Isomeric SMILES

CC(C)NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C

Canonical SMILES

CC(C)NC(=O)CC(=NNC(=O)C(=O)NCCO)C

Origin of Product

United States

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